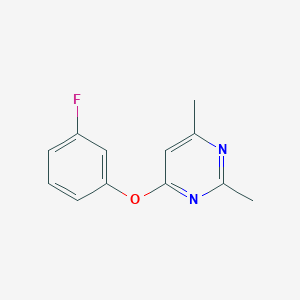

![molecular formula C17H17NO4 B6424162 N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide CAS No. 1282419-55-9](/img/structure/B6424162.png)

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide” is a compound that combines sulfonamide and benzodioxane fragments in its framework . It has been studied for its antibacterial potential, particularly for its biofilm inhibition activity against Escherichia coli and Bacillus subtilis .

Molecular Structure Analysis

The molecular structure of this compound has been determined using IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . The presence of the “N-(2,3-Dihydro-1,4-benzodioxin-6-yl)” moiety in molecules was confirmed by the signals resonating at δ 150, 143, and 131 ppm for C-10, C-9, and C-6, respectively .Scientific Research Applications

Alzheimer’s Disease Treatment

This compound has been studied for its potential therapeutic applications in Alzheimer’s disease . The synthesis of new sulfonamides and their N-substituted derivatives, including this compound, are being explored as possible agents for treating Alzheimer’s disease .

Anti-bacterial Potential

The synthesized derivatives of this compound have been screened for their antibacterial potential . This suggests that it could be used in the development of new antibacterial drugs .

Inhibitory Activity Against Lipoxygenase Enzyme

The synthesized derivatives of this compound have also been screened for their inhibitory activity against the lipoxygenase enzyme . This enzyme is involved in the metabolism of fatty acids and its inhibition can have therapeutic effects in various diseases .

Optoelectronic Applications

A study has suggested that a molecule similar to this compound could be a potential nonlinear optical (NLO) material for frequency generator, optical limiters, and optical switching applications . This suggests that this compound could also have potential applications in optoelectronics .

Cancer Treatment

This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer. However, more research is needed to fully understand its potential in cancer treatment.

Treatment of Inflammatory Diseases

This compound has also been studied for its potential therapeutic applications in inflammatory diseases. It could be used in the development of new drugs for the treatment of these diseases.

Neurodegenerative Disorders

This compound has been studied for its potential therapeutic applications in neurodegenerative disorders. This suggests that it could be used in the development of new drugs for the treatment of these disorders.

Mechanism of Action

Target of Action

The primary targets of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide are cholinesterase and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively.

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in the biochemical processes they regulate.

Biochemical Pathways

The inhibition of cholinesterase and lipoxygenase enzymes affects multiple biochemical pathways. For instance, the inhibition of cholinesterase disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an increase in its concentration. On the other hand, the inhibition of lipoxygenase disrupts the synthesis of leukotrienes, which are involved in inflammatory responses .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on its target enzymes. By inhibiting cholinesterase, the compound can potentially affect neurological functions. Similarly, by inhibiting lipoxygenase, it can influence inflammatory responses .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with target enzymes. Additionally, the presence of other substances in the body can influence the compound’s absorption and distribution .

properties

IUPAC Name |

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-14(11-18-17(20)12-4-2-1-3-5-12)13-6-7-15-16(10-13)22-9-8-21-15/h1-7,10,14,19H,8-9,11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZXUIPSNOFLOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)carbamate](/img/structure/B6424081.png)

![N-[1-(thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide](/img/structure/B6424103.png)

![3-phenyl-N-[1-(thiophen-2-yl)cyclopentyl]propanamide](/img/structure/B6424110.png)

![3-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]benzene-1-sulfonamide](/img/structure/B6424115.png)

![5-cyclopropyl-2-{4-[2-(thiophen-3-yl)acetyl]piperazin-1-yl}-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6424134.png)

![N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-phenylbutanamide](/img/structure/B6424144.png)

![(2E)-N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B6424147.png)

![N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-(3-methylphenoxy)propanamide](/img/structure/B6424152.png)

![1-(2-chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea](/img/structure/B6424163.png)

![2-cyclopropyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B6424169.png)

![5-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-4-carboxamide](/img/structure/B6424177.png)

![1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea](/img/structure/B6424182.png)

![benzyl N-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]carbamate](/img/structure/B6424187.png)